molecular formula C17H21Cl2N3O4S B2497307 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1177521-86-6

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride

Cat. No. B2497307
CAS RN: 1177521-86-6
M. Wt: 434.33
InChI Key: SZZMUKPUUPFXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of synthetic organic molecules, often researched for their potential in pharmaceutical and chemical applications. The design and synthesis of such compounds involve complex chemical methodologies, aiming at understanding their structure-activity relationship, physicochemical properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simple precursors to the final target molecule. For example, the synthesis of novel heterocyclic compounds from visnaginone and khellinone derivatives demonstrates the complexity and creativity required in synthetic chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and interactions. Techniques such as NMR, X-ray crystallography, and MS are typically employed. For instance, the structural elucidation of complex molecules can be seen in the work on dimethoxy derivatives (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound can reveal its reactivity, stability, and potential for further modification. Studies often explore various chemical conditions to optimize reactions and yield. For example, the development of new anti-depressants from structurally novel serotonin receptor antagonists illustrates the exploration of chemical reactivity for therapeutic purposes (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Scientific Research Applications

Heterocyclic Compound Synthesis

Studies on heterocyclic compounds, such as benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, involve the synthesis and characterization of molecules with potential for diverse biological activities. These compounds are explored for their antimicrobial properties, highlighting the importance of heterocyclic chemistries in developing new therapeutic agents (Spoorthy et al., 2021).

Anti-inflammatory and Analgesic Applications

The synthesis of novel compounds from natural sources, aiming at anti-inflammatory and analgesic activities, illustrates the potential of complex heterocyclic structures in medicinal chemistry. For instance, novel benzodifuranyl, triazines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antidepressant Properties

Research into the design, synthesis, and pharmacological evaluation of novel 5-HT3 receptor antagonists, such as 3-ethoxyquinoxalin-2-carboxamides, provides insights into the application of complex heterocyclic structures for the development of new antidepressants. These studies demonstrate the importance of understanding receptor interactions in designing effective therapeutic agents (Mahesh et al., 2011).

Antitumor Agents

The exploration of antitumor agents through the synthesis of acridine monosubstituted derivatives showcases the potential of heterocyclic compounds in oncology. These studies highlight the diverse mechanisms through which these compounds can exhibit antileukemic and anticarcinoma activities, emphasizing the role of structural modifications in enhancing therapeutic efficacy (Rewcastle et al., 1986).

Synthesis of Analogues for Drug Development

The synthesis of analogues of known drugs, such as rhein, for improving systemic exposure demonstrates the relevance of chemical modifications in drug development. This approach allows for the optimization of pharmacokinetic properties, enhancing the drug's therapeutic potential (Owton et al., 1995).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S.ClH/c1-20(2)6-7-21(16(22)13-10-24-8-9-25-13)17-19-14-12(23-3)5-4-11(18)15(14)26-17;/h4-5,10H,6-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZMUKPUUPFXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=COCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.